2,2-Diethoxypropane

Description

Properties

IUPAC Name |

2,2-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQLGYBGTRHODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059568 | |

| Record name | Propane, 2,2-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-84-1 | |

| Record name | 2,2-Diethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIETHOXYPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2,2-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I1QHH2K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Diethoxypropane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diethoxypropane, a valuable acetal in organic synthesis, serves as a versatile reagent for the protection of diols, a dehydrating agent, and a precursor in various chemical transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and explicit experimental protocols for its synthesis and application, particularly in the formation of acetonides. The content herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a distinct ethereal-camphor-like odor.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O₂ | [2][3][4] |

| Molecular Weight | 132.20 g/mol | [2][3][5] |

| Density | 0.82 g/mL at 25 °C | |

| Boiling Point | 113-117 °C | [2] |

| Refractive Index (n²⁰/D) | 1.389 | [1] |

| Flash Point | 46 °F | [6] |

| Solubility | Soluble in alcohol and miscible with oils and other organic solvents. Limited solubility in water. | [2] |

| Vapor Pressure | 24 mmHg at 25 °C |

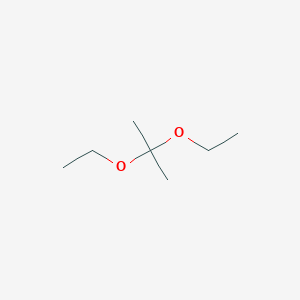

Chemical Structure and Spectroscopic Data

The structure of this compound, also known as acetone diethyl acetal, consists of a central propane backbone with two ethoxy groups attached to the second carbon atom.[4]

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 126-84-1 | [2][4] |

| SMILES | CCOC(C)(C)OCC | [2][5] |

| InChI | InChI=1S/C7H16O2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 | [2][5] |

| InChIKey | FGQLGYBGTRHODR-UHFFFAOYSA-N | [2][5] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound and are crucial for its characterization.[5][7][8]

Experimental Protocols

Synthesis of this compound

An improved and efficient method for the synthesis of this compound involves the reaction of acetone with anhydrous ethanol using triethyl orthoformate as a dehydrating agent and ammonium chloride as a catalyst.[9][10]

Materials:

-

Acetone (26 g, 0.45 mol)[10]

-

Triethyl orthoformate (74 g, 0.50 mol)[10]

-

Anhydrous ethanol (75 mL)[10]

-

Ammonium chloride (0.72 g)[10]

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Combine acetone, triethyl orthoformate, anhydrous ethanol, and ammonium chloride in a round-bottom flask.[10]

-

Heat the mixture under reflux for 3 hours.[10]

-

After the reaction is complete, the product can be purified by distillation.

This method has been reported to yield this compound in 77.5% yield.[10]

Protection of 1,2-Diols as Acetonides

This compound is a valuable reagent for the protection of 1,2-diols by forming a cyclic acetal, also known as an acetonide. This protection is stable under a variety of non-acidic conditions.[11] The general procedure involves an acid-catalyzed exchange reaction.

Materials:

-

1,2-Diol

-

This compound (can be used as both reagent and solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), iodine)[4][11]

-

Anhydrous solvent (e.g., DMF, if this compound is not the solvent)[1]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 1,2-diol in this compound or a suitable anhydrous solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 0.05 eq of p-TsOH).[11]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.[11]

-

Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the protected diol.

-

If necessary, the product can be further purified by column chromatography or distillation.

Deprotection of Acetonides

The acetonide protecting group can be readily removed under acidic conditions to regenerate the diol.

Materials:

-

Protected diol (acetonide)

-

Solvent mixture (e.g., THF/water)

-

Strong acid (e.g., concentrated HCl) or acidic resin[11]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the protected diol in a suitable solvent mixture (e.g., THF/water in a 4:1 ratio).[11]

-

Add a catalytic amount of a strong acid.[11]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the acid with saturated aqueous NaHCO₃ solution.

-

Extract the diol with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected 1,2-diol.

Applications in Synthesis

Beyond its primary role in diol protection, this compound serves other important functions in organic synthesis:

-

Water Scavenger: In moisture-sensitive reactions, this compound can be used as a dehydrating agent. It reacts with water in the presence of an acid catalyst to form acetone and ethanol, which can be removed from the reaction mixture.[12]

-

Intermediate in Synthesis: It is an intermediate in the synthesis of other valuable compounds. For instance, it can be used in the preparation of 2-ethoxypropene.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[2] Use in a fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.

This guide provides a foundational understanding of this compound for its effective application in a laboratory setting. For more specific applications and advanced techniques, consulting the primary literature is recommended.

References

- 1. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scispace.com [scispace.com]

- 4. online.bamu.ac.in [online.bamu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 8. Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation method of 2, 2-dimethoxypropane - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]

An In-Depth Technical Guide to 2,2-Diethoxypropane as a Dehydrating Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and practical considerations for utilizing 2,2-diethoxypropane (DEP) as a highly effective dehydrating agent in various scientific and industrial settings.

Core Mechanism of Action: Acid-Catalyzed Hydrolysis

This compound operates as a dehydrating agent, or water scavenger, through an irreversible, acid-catalyzed hydrolysis reaction. In the presence of a protic or Lewis acid catalyst, DEP reacts stoichiometrically with water to produce acetone and two equivalents of ethanol. This reaction effectively consumes water molecules present in a system, thereby driving equilibrium-controlled reactions that produce water towards completion or removing residual moisture from solvents and reagents.

The overall chemical transformation is as follows:

(CH₃)₂C(OC₂H₅)₂ + H₂O ⇌ (CH₃)₂CO + 2 CH₃CH₂OH (this compound + Water ⇌ Acetone + Ethanol)

The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst, which creates a good leaving group (ethanol). The subsequent departure of the ethanol molecule is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule. A final proton transfer step regenerates the acid catalyst and yields a hemiacetal, which rapidly decomposes to form acetone and a second molecule of ethanol.

dot

Caption: Acid-catalyzed hydrolysis of this compound.

Quantitative Data on Acetal Hydrolysis

Table 1: Observed Rate Constants for the Hydrolysis of 2,2-Dimethoxypropane at Various Concentrations

| Substrate Concentration (M) | Observed Rate (k_obs, M s⁻¹) |

| 0.0180 | 5.42 x 10⁻⁶ |

| 0.0299 | 6.72 x 10⁻⁶ |

| 0.0418 | 7.70 x 10⁻⁶ |

| 0.0595 | 8.28 x 10⁻⁶ |

| 0.0830 | 9.57 x 10⁻⁶ |

| 0.118 | 1.02 x 10⁻⁵ |

| 0.175 | 1.11 x 10⁻⁵ |

Data adapted from a study on the hydrolysis of 2,2-dimethoxypropane catalyzed by a supramolecular assembly in an aqueous solution.

Table 2: Temperature Dependence of the Catalytic Rate Constant for 2,2-Dimethoxypropane Hydrolysis

| Temperature (K) | 1/T (K⁻¹) | Catalytic Rate Constant (k_cat, s⁻¹) | ln(k/T) |

| 300.1 | 3.33 x 10⁻³ | 7.63 x 10⁻⁵ | -15.19 |

| 307.3 | 3.25 x 10⁻³ | 1.35 x 10⁻⁴ | -14.64 |

| 315.4 | 3.17 x 10⁻³ | 3.58 x 10⁻⁴ | -13.69 |

| 323.5 | 3.09 x 10⁻³ | 8.72 x 10⁻⁴ | -12.82 |

Data reflects the temperature dependence of the catalytic rate constant for the hydrolysis of 2,2-dimethoxypropane.

Experimental Protocols

General Protocol for Dehydration of Organic Solvents

This protocol outlines a general procedure for the removal of residual water from organic solvents using this compound.

Materials:

-

Wet organic solvent

-

This compound (DEP)

-

Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a stirrer

-

Distillation apparatus

Procedure:

-

To a round-bottom flask containing the wet organic solvent, add this compound (typically 1-5% v/v, depending on the initial water content).

-

Add a catalytic amount of a suitable acid catalyst (e.g., a few crystals of p-toluenesulfonic acid).

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Karl Fischer titration to determine the residual water content.

-

Once the dehydration is complete, neutralize the acid catalyst by adding a small amount of a solid base (e.g., anhydrous potassium carbonate) and stir for 15-20 minutes.

-

Filter the mixture to remove the solid base.

-

For highly sensitive applications, the dried solvent can be distilled to remove the acetone and ethanol byproducts.

dot

Synthesis of 2,2-Diethoxypropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2,2-diethoxypropane from acetone and ethanol. This compound is a valuable ketal used as a protecting group for diols in organic synthesis and as a water scavenger in moisture-sensitive reactions. This document details the core principles of its synthesis, focusing on the acid-catalyzed ketalization reaction. It presents a comparative summary of various catalytic systems and provides a detailed experimental protocol for a high-yield synthesis. Furthermore, this guide outlines the reaction mechanism, experimental workflows, and purification techniques, offering a comprehensive resource for laboratory and developmental applications.

Introduction

The formation of acetals and ketals is a fundamental transformation in organic chemistry, primarily utilized for the protection of carbonyl functionalities and diols. This compound, the diethyl ketal of acetone, serves as an important reagent and intermediate in various chemical processes. Its synthesis from readily available starting materials, acetone and ethanol, is a classic example of an equilibrium-controlled reaction that necessitates strategic approaches to achieve high yields. This guide explores the key aspects of this synthesis, with a focus on practical applications for a scientific audience.

The Core Reaction: Acid-Catalyzed Ketalization

The synthesis of this compound is achieved through the acid-catalyzed reaction of acetone with two equivalents of ethanol. The reaction is reversible, and the presence of water, a byproduct, can drive the equilibrium back towards the starting materials. Therefore, a crucial aspect of this synthesis is the removal of water from the reaction mixture.

Reaction Scheme:

To drive the reaction to completion, a dehydrating agent or a method for the azeotropic removal of water is typically employed.

Catalytic Systems: A Comparative Overview

A variety of acid catalysts can be employed to facilitate the synthesis of this compound. The choice of catalyst can significantly impact reaction rates, yields, and the ease of purification. While specific data for the synthesis of this compound with a wide range of catalysts is not extensively documented in publicly available literature, strong inferences can be drawn from the closely related synthesis of 2,2-dimethoxypropane.

| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Advantages | Disadvantages |

| Homogeneous Inorganic Acids | Sulfuric Acid (H₂SO₄) | Room temperature to reflux | Readily available, inexpensive | Corrosive, difficult to remove from the product, can lead to side reactions |

| Homogeneous Organic Acids | p-Toluenesulfonic Acid (p-TSA) | Room temperature to reflux | Solid, easier to handle than liquid acids | Can be challenging to remove completely |

| Heterogeneous Solid Acids | Ion-Exchange Resins (e.g., Amberlyst-15) | Room temperature to mild heating | Easily separated from the reaction mixture by filtration, recyclable, can lead to cleaner reactions | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations |

| Heterogeneous Solid Acids | Zeolites | Elevated temperatures | Shape-selective, can be regenerated | May require higher temperatures, potential for deactivation |

| Lewis Acids / Mild Catalysts | Ammonium Chloride (NH₄Cl) | Reflux | Mild, can be used with sensitive substrates | May require a co-reagent (dehydrating agent) to be effective |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using triethyl orthoformate as a dehydrating agent. This method is advantageous as the dehydrating agent also participates in the reaction, driving the equilibrium towards the product.

Synthesis of this compound using Triethyl Orthoformate

Materials:

-

Acetone (26.0 g, 0.45 mol)

-

Triethyl orthoformate (74.0 g, 0.50 mol)

-

Anhydrous Ethanol (75 mL)

-

Ammonium chloride (0.72 g)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask, add acetone (26.0 g), triethyl orthoformate (74.0 g), anhydrous ethanol (75 mL), and ammonium chloride (0.72 g).

-

Equip the flask with a reflux condenser and a heating mantle.

-

Heat the mixture to reflux and maintain reflux for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by fractional distillation.

Expected Yield: 77.5%

Reaction Mechanism and Experimental Workflow

Reaction Mechanism

The acid-catalyzed formation of this compound from acetone and ethanol proceeds through a multi-step mechanism involving the formation of a hemiacetal intermediate.

Caption: Acid-catalyzed mechanism for this compound formation.

Experimental Workflow

A typical experimental workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for this compound synthesis.

Purification

Purification of this compound from the reaction mixture is typically achieved by fractional distillation. The boiling points of the components are:

-

Acetone: 56 °C

-

Ethanol: 78 °C

-

This compound: 114-116 °C

Due to the significant difference in boiling points, a well-executed fractional distillation can effectively separate the desired product from unreacted starting materials and lower-boiling byproducts.

For syntheses using solid catalysts like ion-exchange resins, the catalyst is simply filtered off before distillation. For reactions with homogeneous acid catalysts, a neutralization step (e.g., washing with a weak base like sodium bicarbonate solution) is necessary prior to distillation to prevent acid-catalyzed decomposition of the product at elevated temperatures.

Conclusion

The synthesis of this compound from acetone and ethanol is a well-established and versatile reaction. The success of the synthesis hinges on the effective removal of water to drive the reaction equilibrium towards the product. This can be achieved through the use of chemical dehydrating agents like triethyl orthoformate or by physical methods such as azeotropic distillation. A range of acid catalysts, both homogeneous and heterogeneous, can be employed, with the choice depending on the desired reaction conditions, scale, and purification strategy. The detailed protocol and workflows provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and purify this compound for their specific applications.

Solubility Profile of 2,2-Diethoxypropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-diethoxypropane in a wide range of organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is critical. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound at 25°C

The solubility of this compound, a colorless liquid with applications in organic synthesis, has been determined in numerous organic solvents. The following table summarizes the quantitative solubility data at a standard temperature of 25°C, allowing for easy comparison across different solvent classes.

| Solvent Category | Solvent | Solubility (g/L) at 25°C[1] |

| Alcohols | Methanol | 1574.67 |

| Ethanol | 1136.83 | |

| Isopropanol | 1036.22 | |

| n-Propanol | 1074.41 | |

| n-Butanol | 1015.15 | |

| Isobutanol | 863.73 | |

| sec-Butanol | 1141.27 | |

| n-Pentanol | 617.91 | |

| Isopentanol | 710.67 | |

| n-Hexanol | 873.97 | |

| n-Octanol | 593.2 | |

| Ethylene Glycol | 321.37 | |

| 2-Methoxyethanol | 1080.65 | |

| 2-Ethoxyethanol | 637.78 | |

| Ketones | Acetone | 746.92 |

| 2-Butanone | 779.14 | |

| Cyclohexanone | 1384.77 | |

| Esters | Ethyl Acetate | 844.11 |

| Methyl Acetate | 801.64 | |

| n-Propyl Acetate | 479.51 | |

| Isopropyl Acetate | 496.69 | |

| n-Butyl Acetate | 552.24 | |

| Ethyl Formate | 541.37 | |

| Ethers | 1,4-Dioxane | 1471.61 |

| Tetrahydrofuran (THF) | 1765.65 | |

| Hydrocarbons | Toluene | 758.07 |

| n-Hexane | 911.78 | |

| n-Heptane | 630.86 | |

| Cyclohexane | 1320.18 | |

| Chlorinated Solvents | Chloroform | 3245.58 |

| Dichloromethane | 2637.92 | |

| 1,2-Dichloroethane | 1191.07 | |

| Amides | Dimethylformamide (DMF) | 995.93 |

| N-Methyl-2-pyrrolidone (NMP) | 1470.8 | |

| Dimethylacetamide (DMAc) | 1132.65 | |

| Nitriles | Acetonitrile | 847.16 |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 752.89 |

| Acids | Acetic Acid | 1070.58 |

| Glycols | Propylene Glycol | 429.03 |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of a compound such as this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

The solute (this compound)

-

The selected organic solvent

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of the solute (this compound) is added to a known volume of the organic solvent in a sealed vial. The "excess" is to ensure that saturation is reached.

-

Equilibration: The vials are placed in a constant temperature shaker and agitated for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and may need to be determined experimentally, but a period of 24 to 72 hours is common.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved through centrifugation at a controlled temperature, which pellets the excess solid.

-

Sample Collection and Filtration: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn. To ensure no particulate matter is included in the analysis, the sample is then filtered through a chemically inert syringe filter (e.g., PTFE).

-

Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique. HPLC is a common and accurate method for this purpose. A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., g/L) or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent.

This guide provides essential data and methodologies for professionals working with this compound. The provided information on solubility and the detailed experimental protocol can aid in the design of experiments, formulation development, and process optimization.

References

2,2-Diethoxypropane as a water scavenger in chemical reactions

2,2-Diethoxypropane as a Water Scavenger: A Technical Guide

Abstract: In moisture-sensitive chemical reactions, the presence of water can lead to undesired side reactions, reduced yields, and catalyst deactivation. This compound has emerged as an effective in situ water scavenger, reacting with water under acidic conditions to produce neutral, volatile byproducts. This guide provides an in-depth analysis of its mechanism, applications, and a general experimental protocol for its use in organic synthesis, targeting researchers and professionals in chemical and pharmaceutical development.

Introduction to Water Scavengers in Organic Synthesis

Many critical reactions in organic chemistry, such as esterifications, condensations, and reactions involving organometallics, are sensitive to water.[1] Water can act as a competing nucleophile, hydrolyze starting materials or products, or deactivate sensitive catalysts. While traditional drying methods like azeotropic distillation or the use of hygroscopic salts (e.g., MgSO₄, Na₂SO₄) are common, they are not always suitable for all reaction systems. Chemical water scavengers offer an alternative by reacting irreversibly and selectively with water directly within the reaction mixture.

This compound: A Protic Water Scavenger

This compound (also known as acetone diethyl acetal) is a colorless liquid used as an efficient dehydrating agent.[2][3] Unlike its more common analog, 2,2-dimethoxypropane (DMP), it produces ethanol and acetone as byproducts. Its primary advantage lies in the nature of these byproducts; they are neutral, relatively volatile, and generally less reactive than the byproducts of other scavengers, minimizing interference with the main reaction.[4]

Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆O₂[5] |

| Molecular Weight | 132.20 g/mol [5] |

| Boiling Point | 116-117 °C[6] |

| Density | 0.82 g/mL at 25 °C[6] |

Mechanism of Action

The water-scavenging activity of this compound relies on its acid-catalyzed hydrolysis. In the presence of a protic or Lewis acid catalyst, it reacts with water in an equilibrium-controlled process to form acetone and two equivalents of ethanol.[2][7]

Reaction: (CH₃)₂C(OCH₂CH₃)₂ + H₂O ⇌ (CH₃)₂CO + 2 CH₃CH₂OH

The forward reaction is driven to completion by the consumption of water by the acetal. The volatile nature of the acetone and ethanol byproducts allows for their potential removal by distillation, further shifting the equilibrium.[8] This mechanism is analogous to that of 2,2-dimethoxypropane, which produces methanol and acetone.[9][10][11]

Applications in Chemical Synthesis

This compound is particularly valuable in reactions where the removal of water is crucial for achieving high yields.

-

Esterification Reactions: In Fischer esterification, the formation of water is a limiting factor.[12][13] By scavenging the water produced, this compound can significantly increase the yield of the desired ester.[8]

-

Condensation Reactions: Aldol and Claisen condensations are often reversible and sensitive to reaction conditions. Removing water can help drive the reaction toward the product and prevent side reactions.[1]

-

Ketal and Acetal Formation: It is used to protect diols by forming isopropylidene derivatives, where the removal of water is essential to shift the equilibrium towards the protected product.[8]

-

Synthesis of Diethyl Carbonate (DEC): In the direct synthesis of DEC from CO₂ and ethanol, this compound acts as a dehydrating agent, with studies showing a remarkable increase in DEC yields.[14] In one system using a CeO₂ and zeolite combination catalyst, yields of up to 72% were achieved.[14]

Quantitative Data on Efficiency

The effectiveness of this compound as a water scavenger is best illustrated by its impact on reaction yields. The table below summarizes data from a representative application.

| Reaction | Catalyst System | Dehydrating Agent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| DEC Synthesis from CO₂ and Ethanol | CeO₂ + H-FAU Zeolite | None | 120 | 6.5 | 10% | [14] |

| DEC Synthesis from CO₂ and Ethanol | CeO₂ + H-FAU Zeolite | This compound | 120 | 9.5 | 72% | [14] |

As shown, the addition of this compound dramatically improves the reaction outcome by effectively removing water from the system.

Experimental Protocol: General Procedure for Use

This section outlines a general methodology for employing this compound in a moisture-sensitive reaction, such as an esterification.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (1.1 - 1.5 eq)

-

This compound (1.5 - 2.0 eq)

-

Acid catalyst (e.g., H₂SO₄, TsOH, 0.01 - 0.05 eq)

-

Anhydrous organic solvent (e.g., Toluene, THF)

-

Standard, oven-dried glassware

Procedure:

-

Reaction Setup: Assemble a round-bottom flask, equipped with a magnetic stirrer and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

-

Reagent Addition: Charge the flask with the carboxylic acid, alcohol, and the anhydrous solvent.

-

Scavenger and Catalyst: Add this compound to the mixture, followed by the careful addition of the acid catalyst.

-

Reaction: Heat the mixture to the desired temperature (often reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography, distillation, or recrystallization.[15]

Advantages and Considerations

Advantages:

-

Neutral Byproducts: Forms acetone and ethanol, which are less likely to interfere with sensitive functional groups compared to byproducts from other scavengers.[7]

-

High Efficiency: Reacts quantitatively with water, effectively driving equilibria to favor product formation.[9]

-

Mild Conditions: Can be used under relatively mild, often neutral or acidic, conditions.

-

Volatile Byproducts: The byproducts are easily removed from the reaction mixture.

Considerations:

-

Acid Catalysis Required: The hydrolysis reaction requires an acid catalyst, which may not be compatible with all substrates.[10][11]

-

Stoichiometric Amounts: It is used in stoichiometric or excess amounts, which adds to the reagent load of the reaction.

-

Flammability: this compound is a flammable liquid and should be handled with appropriate safety precautions.[5]

Conclusion

This compound is a highly effective and versatile in situ water scavenger for a range of chemical transformations. Its ability to irreversibly remove water and generate benign, volatile byproducts makes it a valuable tool for improving yields and preventing side reactions in moisture-sensitive systems. For researchers and drug development professionals, understanding its mechanism and proper application can be crucial for the successful synthesis of complex molecules.

References

- 1. celonpharma.com [celonpharma.com]

- 2. CAS 126-84-1: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]

- 5. This compound | C7H16O2 | CID 31361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 126-84-1 [chemicalbook.com]

- 7. Propane, 2,2-diethoxy- [webbook.nist.gov]

- 8. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

- 9. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 10. Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Unconventional Dehydrant: A Technical Guide to 2,2-Diethoxypropane in Histology

For Researchers, Scientists, and Drug Development Professionals

In the landscape of histological processing, the pursuit of rapid, efficient, and artifact-free methodologies is perpetual. While graded ethanol series have long been the cornerstone of tissue dehydration, chemical dehydrants offer a compelling alternative. This technical guide provides an in-depth exploration of the fundamental principles, protocols, and advantages of utilizing 2,2-Diethoxypropane (DEP) and its closely related analog, 2,2-Dimethoxypropane (DMP), in histological applications. These reagents promise to significantly reduce processing times while maintaining excellent morphological and molecular integrity of tissue specimens.

Core Principles: Chemical Dehydration with Alkyl Ketals

The primary role of this compound and 2,2-Dimethoxypropane in histology is that of a chemical dehydrating agent. Unlike traditional dehydrants that remove water through a series of graded solvent exchanges, DEP and DMP employ a direct chemical reaction to eliminate water from the tissue.

The Chemical Reaction of Dehydration

In the presence of an acid catalyst, typically hydrochloric acid (HCl), this compound reacts with water to form acetone and ethanol. Similarly, 2,2-Dimethoxypropane reacts with water to produce acetone and methanol. This irreversible reaction drives the dehydration process to completion.[1][2]

The reaction for this compound is as follows:

(CH₃)₂C(OC₂H₅)₂ + H₂O --(H⁺)--> (CH₃)₂CO + 2 C₂H₅OH this compound + Water --(Acid Catalyst)--> Acetone + Ethanol

The reaction for 2,2-Dimethoxypropane is:

(CH₃)₂C(OCH₃)₂ + H₂O --(H⁺)--> (CH₃)₂CO + 2 CH₃OH 2,2-Dimethoxypropane + Water --(Acid Catalyst)--> Acetone + Methanol[1][2]

This chemical transformation is not only rapid but also occurs at room temperature, obviating the need for heat that can introduce tissue artifacts.[3]

Key Advantages Over Traditional Dehydration

The use of DEP and DMP offers several distinct advantages over the conventional graded ethanol series:

-

Rapidity: Chemical dehydration can significantly shorten the time required for tissue processing. Dehydration can be achieved in as little as 30-60 minutes for small specimens, a stark contrast to the several hours required for traditional methods.[4]

-

Reduced Tissue Shrinkage: By avoiding the harsh osmotic gradients created by graded ethanol series, chemical dehydration with DEP and DMP is reported to cause less tissue shrinkage and distortion.[5] This is particularly beneficial for delicate tissues and for applications requiring precise morphometric analysis.[6]

-

Simplified Workflow: The process involves fewer steps compared to the multiple changes of alcohol in a graded series, streamlining the overall tissue processing workflow.

-

Excellent Preservation: Studies have shown that dehydration with DMP does not impair the staining of nucleic acids (RNA) or other basophilic components of tissues.[1][2] Furthermore, it has been demonstrated that there is no significant difference in the gross architecture or fine surface structure of tissues dehydrated with DMP compared to those processed with ethanol or acetone.[4]

Data Presentation: A Comparative Overview

While comprehensive quantitative data is sparse in the literature, the following tables summarize the comparative performance of this compound/Dimethoxypropane versus traditional ethanol dehydration based on available information.

Table 1: Comparison of Dehydration Agent Properties

| Property | This compound (DEP) / 2,2-Dimethoxypropane (DMP) | Ethanol |

| Mechanism of Action | Chemical reaction with water | Physical displacement of water |

| Processing Time | Rapid (minutes to a few hours) | Slow (several hours) |

| Number of Steps | Fewer (typically 2-3) | Multiple (graded series) |

| Tissue Shrinkage | Minimal | Can be significant |

| Heat Requirement | None | Often used with mild heat to speed up |

| Flammability | Highly flammable | Flammable |

Table 2: Qualitative Comparison of Effects on Tissue Integrity

| Parameter | This compound (DEP) / 2,2-Dimethoxypropane (DMP) | Ethanol |

| Morphological Preservation | Excellent, with less distortion | Good, but can cause hardening and brittleness |

| Preservation of Antigenicity | Generally well-preserved | Generally well-preserved, but some epitopes can be affected |

| Nucleic Acid Integrity | Good preservation of RNA | Can lead to some extraction of nucleic acids |

| Lipid Removal | Potent lipid solvent | Less effective at lipid removal |

Experimental Protocols

The following protocols provide a general framework for the use of this compound and 2,2-Dimethoxypropane in histological tissue processing. It is recommended to optimize these protocols based on tissue type and size.

Preparation of Acidified Dehydrating Agent

To initiate the chemical dehydration, the dehydrating agent must be acidified.

-

To 100 mL of this compound or 2,2-Dimethoxypropane, add 1-2 drops of concentrated hydrochloric acid (HCl).

-

Mix the solution thoroughly before use. This acidified solution should be prepared fresh.

Protocol for Paraffin Embedding of Animal Tissues

This protocol is adapted for routine paraffin embedding of fixed animal tissues.

-

Fixation: Fix tissues in a suitable fixative (e.g., 10% neutral buffered formalin) as per standard laboratory procedures.

-

Washing (Optional): Depending on the fixative used, a washing step in water or buffer may be necessary.

-

Dehydration:

-

Immerse the fixed tissue specimens in acidified this compound or 2,2-Dimethoxypropane. The volume of the dehydrating agent should be at least 10 times the volume of the tissue.

-

For small biopsies (1-2 mm thick), an incubation of 30-60 minutes at room temperature with gentle agitation is typically sufficient.

-

For larger tissues (up to 2 cm thick), overnight immersion may be required.[1][2]

-

A second change of fresh, acidified dehydrating agent for 30-60 minutes can ensure complete dehydration.

-

-

Transition to Clearing Agent:

-

Following dehydration, it is crucial to wash the tissues in a transition solvent to remove the alcohol byproducts (ethanol or methanol), which are not miscible with paraffin wax.[5]

-

Immerse the tissues in two changes of acetone or a suitable clearing agent like xylene for 30 minutes each.

-

-

Infiltration:

-

Infiltrate the tissues with molten paraffin wax according to standard laboratory protocols. Typically, this involves two to three changes of paraffin wax, each for 1-2 hours, under vacuum.

-

-

Embedding: Embed the infiltrated tissues in paraffin blocks for sectioning.

Protocol for Resin Embedding of Arthropod Specimens

This protocol is adapted for the preparation of arthropod specimens for serial semithin sectioning.

-

Fixation: Fix specimens in alcoholic Bouin's mixture for 48 hours.

-

Washing: Wash the fixed specimens several times with 70% ethanol to remove picric acid.

-

Dehydration:

-

Remove most of the 70% ethanol, leaving the specimen covered with a small amount.

-

Add four volumes of acidified 2,2-Dimethoxypropane to create a 4:1 DMP:ethanol solution.

-

Treat the specimen for 20-45 minutes in a covered vial.

-

Perform a second change of fresh, acidified DMP for the same duration.

-

-

Washing: Wash the specimens three times with 100% acetone to remove the DMP and its byproducts.

-

Resin Infiltration:

-

Transfer the specimens from acetone to a 1:1 mixture of acetone and epoxy resin (e.g., ERL 4206).

-

Place the vials on an orbital shaker for 6 hours.

-

Allow the acetone to evaporate overnight (12-15 hours) under a fume hood.

-

-

Embedding: Embed the specimens in pure epoxy resin under vacuum.

Mandatory Visualizations

The following diagrams illustrate key aspects of using this compound in histology.

Caption: Chemical reaction of this compound with water.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid chemical dehydration of biologic samples for scanning electron microscopy using 2,2-dimethoxypropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new method of tissue processing that causes no shrinkage or distortion - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on Acetal-Based Chemical Dehydration for Tissue Preservation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies and methodologies surrounding the use of 2,2-dialkoxypropanes, particularly 2,2-dimethoxypropane (DMP) and by extension, 2,2-diethoxypropane (DEP), as rapid chemical dehydrating agents for biological tissue preservation. These reagents offer a significant departure from traditional graded alcohol dehydration methods, presenting advantages in speed and efficiency. This document compiles the core principles, experimental protocols, and comparative data from foundational research in this area.

Core Principle: Chemical Dehydration

Unlike conventional dehydration which relies on the physical displacement of water with a solvent like ethanol, 2,2-dialkoxypropanes achieve dehydration through a direct chemical reaction. In the presence of an acid catalyst, these compounds react with water to form acetone and the corresponding alcohol (methanol for DMP, ethanol for DEP). This reaction effectively eliminates water from the tissue.

The chemical equation for the dehydration reaction is as follows:

For 2,2-Dimethoxypropane (DMP): (CH₃)₂C(OCH₃)₂ + 2H₂O --(H⁺)--> (CH₃)₂CO + 2CH₃OH

For this compound (DEP): (CH₃)₂C(OCH₂CH₃)₂ + 2H₂O --(H⁺)--> (CH₃)₂CO + 2CH₂CH₃OH

This method is notably faster than traditional ethanol-based dehydration series.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative comparisons between acetal-based dehydration and traditional methods, based on initial studies.

Table 1: Comparison of Dehydration Agents

| Feature | 2,2-Dimethoxypropane (DMP) / this compound (DEP) | Graded Ethanol Series |

| Mechanism | Chemical reaction with water | Physical displacement of water |

| Speed | Rapid (minutes to hours)[1][2] | Slow (hours to days) |

| Volume Required | Significantly less[2][3] | High volume |

| Tissue Shrinkage | DMP causes slightly less shrinkage than DEP[4] | Can cause significant shrinkage |

| Staining | Does not impair staining of RNA and other basophilic components[3] | Generally compatible with most stains |

| Penetration | Initially thought to be slow, but effective for tissues up to 2 cm thick with overnight immersion[2][3] | Dependent on tissue size and density |

| Flammability | Highly flammable[4] | Flammable |

| Cost | More expensive per milliliter, but economical due to smaller volume needed[2][3] | Less expensive per milliliter |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of acetal-based tissue dehydration.

Protocol 1: Rapid Dehydration of Biological Samples for Scanning Electron Microscopy (SEM)

This protocol is adapted from studies using 2,2-dimethoxypropane for preparing various biological samples.[1]

1. Tissue Preparation:

- Fix the biological specimens (e.g., mouse small intestine, trachea, rat kidney) according to standard laboratory protocols for SEM (e.g., using glutaraldehyde or formaldehyde fixatives).

- Wash the fixed tissue thoroughly with an appropriate buffer solution to remove excess fixative.

2. Chemical Dehydration:

- Prepare an acidified solution of 2,2-dimethoxypropane. A common method is to add a few drops of concentrated hydrochloric acid to the DMP stock solution.

- Immerse the fixed and washed tissue samples directly into the acidified DMP.

- Incubation time can range from 5 minutes to 30 days, with no significant difference observed in the gross architecture or fine surface structure of the tissues.[1] For most small samples, 15-30 minutes is sufficient.[5]

- For larger tissue pieces (up to 2 cm thick), overnight immersion is recommended.[3]

3. Post-Dehydration Processing for SEM:

- Following dehydration, the samples are processed for critical point drying and subsequent metal coating for SEM analysis.

Protocol 2: Dehydration of Plant Tissue for Paraffin Embedding

This protocol provides a method for dehydrating formalin-fixed plant tissues using 2,2-dimethoxypropane as a substitute for an ethanol series.[5][6]

1. Fixation and Pre-treatment:

- Fix plant tissues using a standard fixative such as FAA (formalin-acetic acid-alcohol).[5][6]

- After fixation, wash the tissue with 50% ethanol.[5][6]

2. Acidified DMP Preparation:

- Prepare an acidified DMP solution. You will need approximately six times the volume of your tissue.[5]

3. Dehydration Steps:

- Pour off the ethanol and add 3 volumes of the acidified DMP solution for every volume of tissue.[5]

- Incubate at room temperature for 15-30 minutes with occasional gentle shaking.[5]

- Pour off the reacted DMP solution and replace it with the same volume of fresh acidified DMP.

- Incubate again at room temperature for 15-30 minutes with gentle shaking.[5]

- To remove any residual methanol produced during the reaction, wash the tissue with extra-dry acetone. Perform 2-3 changes of acetone over a 15-minute period.[6]

4. Paraffin Infiltration:

- After the acetone wash, proceed with paraffin infiltration according to standard histological procedures.

Visualizations

Signaling Pathways and Experimental Workflows

Initial studies on this compound and its analogs for tissue preservation focus on the chemical mechanism of dehydration rather than interactions with specific signaling pathways. The primary effect is the removal of water, which preserves the structural integrity of the tissue. Therefore, a diagram of a signaling pathway is not applicable. Instead, diagrams illustrating the chemical dehydration process and a typical experimental workflow are provided below.

Caption: Chemical reaction of this compound with water for tissue dehydration.

Caption: General experimental workflow for tissue preservation using chemical dehydration.

References

- 1. Rapid chemical dehydration of biologic samples for scanning electron microscopy using 2,2-dimethoxypropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dimethoxypropane Dehydration of Plant Tissue [protocols.io]

- 6. protocols.io [protocols.io]

An In-depth Technical Guide on the Core Reactivity of 2,2-Diethoxypropane with Acidic Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of 2,2-diethoxypropane (DEP) in the presence of acidic catalysts. DEP, a common ketal, serves as a versatile reagent and protecting group in organic synthesis. A thorough understanding of its reaction mechanisms, kinetics, and the influence of various catalysts is crucial for its effective application in research and drug development. This document details the core principles of its acid-catalyzed hydrolysis and transketalization reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles of Reactivity

The reactivity of this compound under acidic conditions is primarily governed by the susceptibility of the ether linkages to protonation. This initial protonation event is the key step that triggers subsequent reactions, namely hydrolysis and transketalization.

Acid-Catalyzed Hydrolysis

In the presence of an acid and water, this compound undergoes hydrolysis to yield acetone and two equivalents of ethanol. This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the products. This reactivity is the basis for its use as a water scavenger in sensitive reactions.

The mechanism of acid-catalyzed hydrolysis of acetals and ketals can proceed through two primary pathways, the A-1 and A-2 mechanisms, which are distinguished by their rate-determining steps.

-

A-1 (Unimolecular) Mechanism: This mechanism involves a rapid, reversible protonation of one of the ethoxy groups, followed by a slow, unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and a molecule of ethanol. The oxocarbenium ion is then rapidly attacked by water. This is followed by deprotonation to yield a hemiacetal, which then undergoes a similar sequence of protonation, elimination of a second ethanol molecule, and attack by water to ultimately form acetone. The rate-determining step is the unimolecular dissociation of the protonated ketal.

-

A-2 (Bimolecular) Mechanism: In this pathway, the protonated ketal is directly attacked by a water molecule in a bimolecular fashion, leading to the formation of the products without the generation of a free carbocation intermediate. The rate-determining step involves both the protonated substrate and the attacking nucleophile (water). For simple acyclic ketals like this compound, the A-1 mechanism is generally considered to be the predominant pathway due to the stability of the tertiary oxocarbenium ion intermediate.

Acid-Catalyzed Transketalization

When this compound is treated with an alcohol or a diol in the presence of an acid catalyst, a transketalization (or acetal exchange) reaction occurs. This process is mechanistically similar to the initial steps of hydrolysis. The ketal is protonated, and one equivalent of ethanol is eliminated to form the oxocarbenium ion. This electrophilic intermediate is then intercepted by the new alcohol or diol, leading to the formation of a new ketal. This reaction is particularly useful for the protection of diols as isopropylidene derivatives (acetonides).

Quantitative Data on Reactivity

The following tables summarize available quantitative data on the hydrolysis of this compound and its close analog, 2,2-dimethoxypropane, which serves as a useful model due to its similar reactivity profile.

Table 1: Enthalpy of Hydrolysis for this compound

| Parameter | Value | Units | Conditions |

| Standard Enthalpy of Hydrolysis (ΔrH°) | 21.2 ± 0.2 | kJ/mol | Liquid Phase[1] |

Table 2: Kinetic Data for the Hydrolysis of 2,2-Dimethoxypropane with a Supramolecular Catalyst

Note: This data is for 2,2-dimethoxypropane catalyzed by a self-assembled supramolecular host and is presented as a model for ketal hydrolysis kinetics.[2][3]

| Parameter | Value | Units | Conditions |

| k_obs (at [2,2-DMP] = 1.80 x 10⁻² M) | 5.42 x 10⁻⁶ | M s⁻¹ | pH 10, H₂O, Supramolecular Catalyst[2] |

| k_cat | 8.00 x 10⁻⁴ | s⁻¹ | pH 10, H₂O, Supramolecular Catalyst[3] |

| k_uncat | 4.3 x 10⁻⁶ | s⁻¹ | pH 10, H₂O[3] |

| Rate Acceleration (k_cat / k_uncat) | 190 | - | - |

| Entropy of Activation (ΔS‡) | -9 ± 1 | cal mol⁻¹ K⁻¹ | Suggests an A-2 like mechanism in this system[3] |

Table 3: Comparative Hydrolysis Half-Lives of Various Ketals

Note: This data provides context for the relative reactivity of different ketal structures under acidic conditions.

| Ketal Structure | pH | Half-life (t₁₂) | Reference |

| Acetone-derived acyclic ketal | 5.0 | ~24 minutes | [4] |

| Cyclopentanone-derived ketal | 5.0 | ~48 minutes | [5] |

| Cyclohexanone-derived ketal | 5.0 | ~168 minutes (2.8 hours) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the acid-catalyzed reactions of this compound.

Protocol for Monitoring the Acid-Catalyzed Hydrolysis of this compound by ¹H NMR Spectroscopy

This protocol is adapted from a general method for monitoring ketal hydrolysis.[4]

Materials:

-

This compound

-

Deuterated acetonitrile (CD₃CN)

-

Deuterated water (D₂O)

-

Phosphate buffer (for pH control)

-

Acid catalyst (e.g., p-toluenesulfonic acid or trifluoroacetic acid)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the acid catalyst in D₂O.

-

Prepare a phosphate buffer solution in D₂O to the desired pH (e.g., pH 5).

-

In a clean, dry vial, prepare a solution of this compound in CD₃CN. A typical concentration would be around 100 mM.

-

-

Reaction Initiation:

-

In an NMR tube, combine the deuterated solvent mixture (e.g., 0.3 mL of the this compound solution in CD₃CN and 0.1 mL of the D₂O buffer).

-

Initiate the reaction by adding a small, known amount of the acid catalyst stock solution to the NMR tube.

-

Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

-

Monitor the disappearance of the signals corresponding to this compound (e.g., the singlet for the methyl protons and the quartet and triplet for the ethoxy groups).

-

Simultaneously, monitor the appearance of the signal for the methyl protons of the acetone product, which will be a sharp singlet.[4]

-

-

Data Analysis:

-

Integrate the relevant peaks in each spectrum.

-

Calculate the percentage of hydrolysis at each time point by comparing the integration of the product peak to the sum of the integrations of the reactant and product peaks.

-

Plot the concentration of this compound versus time.

-

Assuming pseudo-first-order kinetics (if water is in large excess), plot ln([DEP]) versus time. The negative of the slope of this line will give the pseudo-first-order rate constant, k_obs.

-

Protocol for Transketalization of a Diol with this compound using an Acidic Resin Catalyst

This protocol describes a general procedure for the protection of a diol using this compound and a solid acid catalyst.

Materials:

-

A diol (e.g., ethylene glycol, (1S,2S)-(+)-1,2-cyclohexanediol)

-

This compound

-

Anhydrous solvent (e.g., acetone or dichloromethane)

-

Solid acid catalyst (e.g., Amberlyst® 15 ion-exchange resin)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Preparation:

-

Wash the Amberlyst® 15 resin with methanol and then with the anhydrous reaction solvent to remove any impurities and water.

-

Dry the resin under vacuum.

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the diol and the solid acid catalyst (typically 5-10 mol% relative to the diol).

-

Add the anhydrous solvent, followed by this compound (typically 1.5-2 equivalents).

-

The use of acetone as a solvent can help drive the equilibrium towards the product by reacting with the ethanol byproduct.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

If the reaction is slow, it can be gently heated to reflux.

-

-

Work-up:

-

Once the reaction is complete, filter the reaction mixture to remove the solid acid catalyst.

-

Wash the resin with a small amount of the reaction solvent.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by distillation, depending on the properties of the protected diol.

-

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Acid-catalyzed transketalization of this compound.

Experimental Workflows

Caption: Workflow for kinetic analysis of hydrolysis by NMR.

Logical Relationships

Caption: Factors influencing the outcome of DEP reactions.

References

Methodological & Application

Application Notes and Protocols for 2,2-Diethoxypropane Dehydration in Electron Microscopy

For researchers, scientists, and drug development professionals seeking a rapid and efficient method for dehydrating biological samples for electron microscopy, 2,2-diethoxypropane offers a viable alternative to traditional graded solvent series. This protocol details the use of this compound as a chemical dehydrating agent, a process that relies on an acid-catalyzed reaction to convert water into ethanol and acetone. This method can significantly reduce processing time and minimize the extraction of certain cellular components.

Principle and Mechanism

This compound, also known as acetone diethyl acetal, reacts with water in the presence of an acid catalyst, typically hydrochloric acid (HCl). This irreversible reaction quantitatively converts water into ethanol and acetone. The direct chemical reaction with water offers a rapid and complete dehydration of the specimen, which can then be further processed for embedding in resin for transmission electron microscopy (TEM) or prepared for scanning electron microscopy (SEM). The reaction is analogous to that of the more commonly used 2,2-dimethoxypropane (DMP), which produces methanol and acetone.[1][2]

Advantages and Considerations

Advantages:

-

Speed: Chemical dehydration with this compound can be significantly faster than traditional graded ethanol or acetone series, reducing dehydration times from hours to minutes.[3]

-

Efficiency: The reaction is quantitative, ensuring a thorough removal of water from the tissue.

-

Reduced Shrinkage: For some tissues, rapid chemical dehydration can result in less shrinkage compared to the osmotic stress induced by graded solvent series.

-

Preservation: The method has been shown to provide excellent preservation of tissue morphology for both light and electron microscopy.[1]

Considerations:

-

Acid Catalyst: The presence of a strong acid, even in small amounts, can potentially damage ultrastructural details, particularly membranes, if not carefully controlled.[4] It is crucial to use the minimum effective concentration of acid.

-

Lipid Extraction: Like other organic solvents, this compound can extract lipids. The extent of extraction may differ from traditional methods.

-

Specimen Size: While effective for small tissue blocks and single cells, penetration into larger specimens may be slower, potentially leading to incomplete dehydration in the center of the tissue.[2]

-

Reagent Purity: The this compound used should be of high purity to avoid introducing artifacts.

Quantitative Data Summary

The following table summarizes key parameters and comparisons between this compound and the more extensively documented 2,2-dimethoxypropane.

| Parameter | This compound | 2,2-Dimethoxypropane (DMP) | Citation |

| Reaction Products | Ethanol and Acetone | Methanol and Acetone | [1][2] |

| Typical Acidification | 1 drop conc. HCl per 100 mL | 1 drop conc. HCl per 100 mL | [5] |

| Recommended HCl Normality | Not specified, but similar to DMP is likely effective. | 0.01 N to 0.1 N HCl found to improve membrane preservation over 1 N HCl. | [4] |

| Dehydration Time | 15-30 minutes with two changes | 5 minutes to overnight, depending on sample size. | [2][3][6] |

| Reported Preservation | Excellent for plant tissue | Good to excellent for various biological samples. | [1][3] |

Experimental Protocol: Dehydration of Biological Samples for TEM using this compound

This protocol is adapted from methodologies for chemical dehydration using acetals.[1][5][6]

Materials:

-

This compound (reagent grade)

-

Hydrochloric acid (HCl), concentrated

-

Fixed biological samples (e.g., in glutaraldehyde/paraformaldehyde)

-

Appropriate buffer for rinsing (e.g., phosphate buffer, cacodylate buffer)

-

Transitional solvent (e.g., propylene oxide or acetone, if required by the resin)

-

Embedding resin (e.g., Epon, Spurr's)

-

Glass vials with caps

-

Pipettes

-

Rotator or gentle shaker

Procedure:

-

Primary Fixation: Fix small tissue blocks (e.g., 1 mm³) in a suitable aldehyde fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.2-7.4) for an appropriate time (e.g., 1-2 hours at room temperature or overnight at 4°C).

-

Rinsing: Thoroughly wash the samples in the same buffer used for fixation to remove excess fixative. Perform at least three washes of 10-15 minutes each.

-

Post-fixation (Optional but Recommended): Post-fix the samples in 1% osmium tetroxide in buffer for 1-2 hours on ice to enhance contrast and preserve lipids.

-

Rinsing: Rinse the samples thoroughly with distilled water to remove the osmium tetroxide.

-

Preparation of Acidified this compound: In a chemical fume hood, prepare the dehydrating agent by adding one drop of concentrated HCl to 100 mL of this compound. Mix well. The solution should be prepared fresh.

-

Chemical Dehydration:

-

Remove the distilled water from the samples.

-

Add a sufficient volume of the acidified this compound to cover the samples completely (at least 10 times the sample volume).

-

Incubate for 15 minutes at room temperature with gentle agitation.

-

Remove the used this compound and replace it with a fresh aliquot of the acidified reagent.

-

Incubate for another 15 minutes with gentle agitation.

-

-

Infiltration with Resin:

-

Remove the dehydrating agent.

-

If using a resin that is not miscible with this compound's reaction products, an intermediate step with a transitional solvent may be necessary. However, as acetone is a reaction product, resins miscible with acetone should be compatible.

-

Infiltrate the samples with a graded series of resin and a suitable solvent (if needed), for example:

-

1:1 Resin:Solvent for 1 hour

-

2:1 Resin:Solvent for 1-2 hours

-

100% Resin overnight

-

-

-

Embedding and Polymerization: Embed the samples in fresh resin in appropriate molds and polymerize in an oven at the temperature and time specified for the chosen resin.

Signaling Pathways and Experimental Workflows

Caption: Workflow for this compound Dehydration in TEM.

References

- 1. Rapid chemical dehydration of plant material for light and electron microscopy with 2,2-dimethoxypropane and this compound | Semantic Scholar [semanticscholar.org]

- 2. Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid chemical dehydration of biologic samples for scanning electron microscopy using 2,2-dimethoxypropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Problems of the use of 2,2-dimethoxypropane as dehydrating agent in preparing single cells for transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Dimethoxypropane Dehydration of Plant Tissue [protocols.io]

Application Notes and Protocols: A Step-by-Step Guide for Using 2,2-Diethoxypropane in Paraffin Embedding

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2,2-Diethoxypropane (DEP) and its analogue, 2,2-Dimethoxypropane (DMP), as rapid chemical dehydrating agents in the preparation of biological specimens for paraffin embedding. This method offers a significant reduction in processing time compared to traditional graded ethanol dehydration.

Introduction to Chemical Dehydration

Paraffin embedding is a cornerstone of histology, requiring the thorough dehydration of fixed tissues before they can be infiltrated with paraffin wax. The conventional method involves a time-consuming series of graded ethanol baths. Chemical dehydration offers a rapid alternative by employing compounds that react directly with water.

This compound and 2,2-Dimethoxypropane are effective chemical dehydrants.[1][2][3] In the presence of an acid catalyst, they react with water in the tissue to form acetone and either ethanol (from DEP) or methanol (from DMP), which are then removed during the clearing step.[4][5][6] This single-step or two-step process can replace the multiple stages of graded ethanol dehydration, significantly accelerating the overall tissue processing workflow.

While both DEP and DMP function similarly, detailed published protocols are more readily available for DMP. Therefore, the following protocols are based on the well-documented use of DMP, which serves as an excellent representative for this class of dehydrating agents. It has been noted that DMP may cause slightly less tissue shrinkage than DEP.[1]

Advantages of Chemical Dehydration with DMP/DEP

-

Speed: Dehydration can be achieved in as little as 15-30 minutes for small specimens, or overnight for larger tissue pieces up to 2 cm thick.[4][5][6]

-

Economy: Although the per-milliliter cost is higher than ethanol, a much smaller volume of the reagent is required for complete dehydration.[4][6]

-

Versatility: Effective for a wide range of animal and plant tissues.[5][7]

-

Quality: Does not impair the staining of RNA or other basophilic components and produces excellent overall preservation of tissue morphology.[4][6]

Experimental Protocols

I. Reagent Preparation: Acidified 2,2-Dimethoxypropane (DMP)

The chemical dehydration reaction requires an acidic environment to proceed efficiently.

Materials:

-

2,2-Dimethoxypropane (DMP)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dispense the required volume of DMP into a chemical-resistant container.

-

Add one drop of concentrated HCl for every 100 mL of DMP.[5]

-

Mix thoroughly. The solution is now ready for use.

II. Protocol for Rapid Dehydration and Paraffin Embedding

This protocol is suitable for fixed biological tissues. It is assumed that tissues have been adequately fixed (e.g., in 10% neutral buffered formalin) and, if necessary, washed in an appropriate buffer or distilled water.[5]

Materials:

-

Fixed tissue samples

-

Acidified DMP solution

-

Xylene (or a suitable xylene substitute)

-

Paraffin wax

-

Tissue cassettes

-

Vacuum oven or tissue processor

Procedure:

-

Dehydration:

-

Place the fixed and washed tissue specimens into a container with acidified DMP.

-

For small tissue pieces, a single 15-minute incubation with gentle agitation is often sufficient.[5]

-

For larger tissues (up to 2 cm thick), an overnight immersion may be necessary to ensure complete dehydration.[4][6]

-

For optimal results with smaller samples, perform two changes of acidified DMP for 15 minutes each.

-

-

Clearing:

-

Paraffin Infiltration:

-

Transfer the cleared tissues into molten paraffin wax.

-

This step should be performed in a temperature-controlled oven, typically at 58-60°C.

-

Perform two to three changes of paraffin wax for 20-60 minutes each to ensure complete removal of the clearing agent and thorough infiltration of the tissue with paraffin.[5] An overnight final infiltration step can also be utilized.

-

-

Embedding:

-

Transfer the infiltrated tissues to a final volume of fresh, molten paraffin in an embedding mold.

-

Orient the tissue as required for sectioning.

-

Allow the paraffin block to cool and solidify on a cold plate.

-

The embedded tissue is now ready for sectioning and subsequent histological staining.

Data Presentation

The following table provides a comparison of approximate processing times for the rapid chemical dehydration method versus a traditional graded ethanol protocol for small tissue samples.

| Processing Step | Traditional Graded Ethanol Protocol | Rapid Acidified DMP Protocol |

| Dehydration | 70% Ethanol (30-60 min) | Acidified DMP (15 min) |

| 95% Ethanol (30-60 min) | Acidified DMP (15 min) | |

| 100% Ethanol I (30-60 min) | ||

| 100% Ethanol II (30-60 min) | ||

| Total Dehydration Time: | 2 - 4 hours | |

| Clearing | Xylene I (30-60 min) | Xylene I (15-20 min) |

| Xylene II (30-60 min) | Xylene II (15-20 min) | |

| Total Clearing Time: | 1 - 2 hours | |

| Paraffin Infiltration | Paraffin I (60 min) | Paraffin I (20-60 min) |

| Paraffin II (60 min) | Paraffin II (20-60 min) | |

| Total Infiltration Time: | ~2 hours | |

| Total Estimated Time | ~5 - 8 hours | ~1.5 - 3 hours |

Note: Times are estimates and may need to be optimized based on tissue type and size.

Visual Workflow